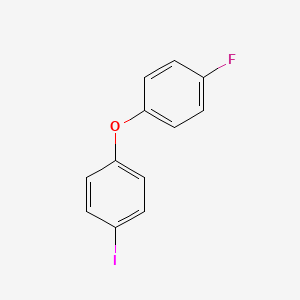

1-Fluoro-4-(4-iodophenoxy)benzene

概要

説明

1-Fluoro-4-(4-iodophenoxy)benzene is an organic compound with the molecular formula C₁₂H₈FIO It is a derivative of diphenyl ether, where one phenyl ring is substituted with a fluorine atom and the other with an iodine atom

準備方法

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(4-iodophenoxy)benzene can be synthesized through a series of organic reactions. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction. This process typically starts with 4-fluorophenol, which undergoes a reaction with 4-iodophenol in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the two phenyl rings.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions: 1-Fluoro-4-(4-iodophenoxy)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The fluorine and iodine substituents on the phenyl rings can direct electrophiles to specific positions on the aromatic ring, facilitating reactions such as nitration, sulfonation, and halogenation.

Nucleophilic Aromatic Substitution (S_NAr): The presence of the fluorine atom makes the compound susceptible to nucleophilic attack, allowing for the substitution of the fluorine atom with other nucleophiles.

Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Nucleophilic Aromatic Substitution: Typical nucleophiles include amines, thiols, and alkoxides.

Cross-Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate (K₂CO₃).

Major Products Formed:

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Halogenation: Formation of dihalogenated derivatives.

Cross-Coupling: Formation of biaryl compounds.

科学的研究の応用

1-Fluoro-4-(4-iodophenoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, given the presence of the iodine atom.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-Fluoro-4-(4-iodophenoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing fluorine atom directs electrophiles to the ortho and para positions on the aromatic ring. In nucleophilic aromatic substitution, the fluorine atom’s electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic attack. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds.

類似化合物との比較

4-Fluorodiphenyl Ether: Similar structure but lacks the iodine substituent.

4-Iododiphenyl Ether: Similar structure but lacks the fluorine substituent.

4-Bromo-4’-fluorodiphenyl Ether: Contains a bromine atom instead of iodine.

Uniqueness: 1-Fluoro-4-(4-iodophenoxy)benzene is unique due to the presence of both fluorine and iodine substituents on the phenyl rings. This combination of substituents imparts distinct reactivity patterns and makes the compound versatile for various synthetic applications.

生物活性

1-Fluoro-4-(4-iodophenoxy)benzene, with the CAS number 886762-45-4, is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structural properties impart significant biological activities, making it a subject of ongoing research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and an iodine atom attached to a phenoxy group. The presence of these halogens can enhance lipophilicity and influence the compound's interaction with biological targets. The molecular formula is C12H8FIO, and its molecular weight is approximately 304.09 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial agent and its effects on various cellular pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of halogens can enhance the binding affinity to bacterial membranes, leading to increased disruption of cellular integrity.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 4-Iodophenol | Antifungal | |

| Fluorinated analogs | Broad-spectrum antimicrobial |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The compound may inhibit key enzymes involved in metabolic pathways or interfere with receptor-ligand interactions.

- Enzyme Inhibition : The compound can act as a competitive inhibitor for enzymes involved in cell wall synthesis in bacteria.

- Receptor Modulation : It may also modulate receptor activity related to neurotransmission or hormone signaling.

Case Studies

Several studies have investigated the biological implications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cellular Studies : In vitro assays revealed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting potential anticancer properties .

- Fluorine's Role : Research highlighted that the fluorine atom enhances the lipophilicity of the compound, facilitating better membrane penetration and increased bioactivity .

特性

IUPAC Name |

1-fluoro-4-(4-iodophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSOWDQSUSZYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。